4-(2-Bromophenyl)butanenitrile
Overview
Description
4-(2-Bromophenyl)butanenitrile is a chemical compound that belongs to the family of organic nitriles. It is also known as Benzylcyanide, 2-Bromovaleronitrile, and p-Bromophenylbutyronitrile. The CAS Number of this compound is 178809-32-0 .
Molecular Structure Analysis
The molecular formula of 4-(2-Bromophenyl)butanenitrile is C10H10BrN . The InChI code for this compound is 1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 .Physical And Chemical Properties Analysis
4-(2-Bromophenyl)butanenitrile is a liquid at room temperature . The molecular weight of this compound is 224.1 .Scientific Research Applications
Metabolic Engineering and Biosynthesis
Biotechnological Production of 1,2,4-Butanetriol :
- Research has explored the use of 4-(2-Bromophenyl)butanenitrile in the biotechnological production of 1,2,4-butanetriol (BT), an important chemical in various industries. This production is achieved through engineered Escherichia coli strains capable of converting xylose, a major component of lignocellulosic biomass, into BT (Cao et al., 2015).
- Another study explored a novel biosynthetic pathway for BT from malate, using glucose as an alternative and cheaper substrate. This method involves six sequential enzymatic reactions, showcasing the role of metabolic engineering in synthesizing valuable chemicals from renewable resources (Li et al., 2014).
Direct Bioconversion of d-Xylose to 1,2,4-Butanetriol :
- An engineered Escherichia coli was developed to biosynthesize 1,2,4-butanetriol directly from d-xylose. This study represents the first instance of producing BT from d-xylose by a single microbial host, marking a significant advancement in microbial engineering for chemical synthesis (Valdehuesa et al., 2014).
Metabolic Engineering of Arabidopsis for Butanetriol Production :
- This research involved the expression of bacterial enzymes in Arabidopsis plants for the production of butanetriol. It demonstrates the feasibility of engineering plant-based systems for the synthesis of valuable chemicals, using bacterial pathways (Abdel‐Ghany et al., 2013).
Chemical Synthesis and Catalysis
- Synthesis of Pyrano[4,3-b]pyran Derivatives :
- 4-(Succinimido)-1-butane sulfonic acid, a derivative related to 4-(2-Bromophenyl)butanenitrile, has been used as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This showcases its application in facilitating chemical reactions and developing new synthetic methodologies (Khaligh et al., 2015).
Environmental and Health Studies
- Brominated Flame Retardants and Neurotoxicity :
- A study on brominated flame retardants, including compounds structurally related to 4-(2-Bromophenyl)butanenitrile, highlighted their potential developmental neurotoxic effects. This research indicates the importance of considering environmental and health impacts in the application of brominated compounds (Eriksson et al., 2001).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2-bromophenyl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQJVZMZMHOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)butanenitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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